Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester

Description

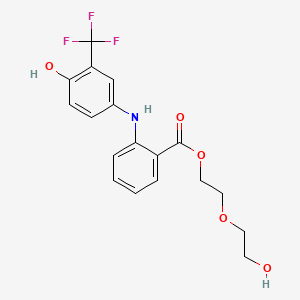

Chemical Name: Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester Common Name: Etofenamate CAS No.: 91970-62-6 Molecular Formula: C₁₉H₁₇F₃N₂O₄ Molecular Weight: 369.34 g/mol Structure: The compound features a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring, a hydroxyl (-OH) group at the para position, and a 2-(2-hydroxyethoxy)ethyl ester moiety. This structure enhances lipophilicity and bioavailability, making it suitable for topical anti-inflammatory applications .

Properties

CAS No. |

82578-51-6 |

|---|---|

Molecular Formula |

C18H18F3NO5 |

Molecular Weight |

385.3 g/mol |

IUPAC Name |

2-(2-hydroxyethoxy)ethyl 2-[4-hydroxy-3-(trifluoromethyl)anilino]benzoate |

InChI |

InChI=1S/C18H18F3NO5/c19-18(20,21)14-11-12(5-6-16(14)24)22-15-4-2-1-3-13(15)17(25)27-10-9-26-8-7-23/h1-6,11,22-24H,7-10H2 |

InChI Key |

NVFSLOJEQRYMFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC(=C(C=C2)O)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester (CAS No. 39062-72-1) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C₁₄H₁₀F₃N₃O₃, with a molecular weight of approximately 385.3 g/mol. The compound features a trifluoromethyl group, a hydroxyl group, and an amino group, contributing to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀F₃N₃O₃ |

| Molecular Weight | 385.3 g/mol |

| Density | 1.578 g/cm³ |

| Boiling Point | 422.2 °C at 760 mmHg |

| Flash Point | 209.2 °C |

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit notable antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacteria, including strains resistant to traditional antibiotics. For example:

- Minimum Inhibitory Concentration (MIC) values for the compound against Staphylococcus aureus and Escherichia coli were reported to be within the range of 15.625 to 62.5 μM, demonstrating its potential as an antimicrobial agent against Gram-positive bacteria .

- The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. The presence of the hydroxyl group is thought to enhance its ability to modulate inflammatory pathways:

- In vitro studies have shown that benzoic acid derivatives can reduce the production of pro-inflammatory cytokines in immune cells, suggesting a potential role in treating inflammatory diseases .

- The trifluoromethyl group may also play a role in enhancing the compound's binding affinity to biological targets involved in inflammation.

The biological activity of benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-, is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory processes.

- Receptor Binding : Its structural features allow it to bind effectively to various receptors, modulating their activity and influencing cellular responses .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Antimicrobial Efficacy : A study demonstrated that benzoic acid derivatives significantly reduced biofilm formation in Staphylococcus aureus, suggesting their potential use in preventing persistent infections associated with biofilms .

- Inflammation Modulation : Another study reported that treatment with this compound led to a decrease in inflammatory markers in animal models of arthritis, indicating its therapeutic potential for chronic inflammatory conditions .

Scientific Research Applications

The compound exhibits significant biological activities, primarily focusing on antimicrobial and anti-inflammatory effects.

Antimicrobial Applications

Research has demonstrated that benzoic acid derivatives can inhibit bacterial growth and biofilm formation. A notable study found that this compound significantly reduced biofilm formation in Staphylococcus aureus, suggesting its potential use in treating persistent infections associated with biofilms.

Anti-inflammatory Effects

The presence of hydroxyl groups enhances the compound's ability to modulate inflammatory pathways. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential role in treating inflammatory diseases. Additionally, studies on animal models of arthritis have reported decreased inflammatory markers following treatment with this compound, showcasing its therapeutic potential for chronic inflammatory conditions.

Material Science Applications

Benzoic acid derivatives are also explored for their applications in material science, particularly as additives in polymers and coatings. Their unique chemical structure allows them to enhance the properties of materials, such as improving thermal stability and resistance to degradation.

Case Studies

-

Antimicrobial Efficacy :

- A study highlighted the effectiveness of benzoic acid derivatives against biofilm-forming pathogens, emphasizing their potential in clinical settings to prevent persistent infections.

-

Inflammation Modulation :

- Research involving animal models indicated that treatment with benzoic acid derivatives led to a significant reduction in inflammatory markers, suggesting their application in managing chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Ester Group Influence :

- Etofenamate’s 2-(2-hydroxyethoxy)ethyl ester enhances water solubility compared to simpler esters (e.g., methyl or ethyl in ), improving transdermal absorption .

- Chloroethyl esters (e.g., ) may increase toxicity due to reactive chloro groups.

Substituent Effects :

- The -CF₃ group in Etofenamate boosts metabolic stability and lipophilicity, critical for sustained anti-inflammatory action. Nitro groups (e.g., ) confer electron-withdrawing effects, altering reactivity.

- Hydroxyl groups (e.g., para-OH in Etofenamate) facilitate hydrogen bonding, influencing target binding .

Pharmacological Divergence :

- Etofenamate’s anti-inflammatory efficacy surpasses simpler esters like methyl anthranilate, which lack trifluoromethyl and hydroxyethoxy groups .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this compound, and what challenges arise in regioselective amination?

Methodological Answer: Synthesis typically involves coupling 4-hydroxy-3-(trifluoromethyl)aniline with a benzoic acid derivative via amide bond formation, followed by esterification with 2-(2-hydroxyethoxy)ethanol. Key challenges include:

- Regioselectivity : The trifluoromethyl group and hydroxyl substituent on the phenyl ring may sterically hinder amination. Using protective groups (e.g., acetyl for hydroxyl) and catalysts like Pd/C or CuI can improve yield .

- Esterification : Polar aprotic solvents (e.g., DMF) with DCC/DMAP as coupling agents are effective. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. Q2. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (70:30 to 30:70 over 20 min). Retention time: ~12–14 min .

- NMR : Key peaks include δ 8.2–8.4 ppm (aromatic protons adjacent to ester), δ 4.2–4.4 ppm (hydroxyethoxy CH2), and δ 6.8–7.2 ppm (trifluoromethylphenyl protons) .

- Mass Spec : Expected [M+H]+ ≈ 415–420 Da. Confirm absence of impurities (e.g., unreacted starting material at m/z ~200) .

Advanced Research Questions

Q. Q3. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Stability Testing : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation via HPLC.

Q. Q4. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer:

- Dynamic Effects : Rotational restriction in the amide bond or hydroxyethoxy chain may cause unexpected splitting. Use variable-temperature NMR (VT-NMR) to assess conformational mobility .

- 2D NMR : Perform COSY and HSQC to assign overlapping aromatic signals. For example, NOESY can clarify spatial proximity between the trifluoromethylphenyl and ester groups .

Q. Q5. What strategies are recommended for evaluating the compound’s biological activity in silico and in vitro?

Methodological Answer:

- In Silico : Use molecular docking (AutoDock Vina) to predict binding to targets like cyclooxygenase-2 (COX-2), leveraging the trifluoromethyl group’s hydrophobic interactions .

- In Vitro :

Data Contradiction and Validation

Q. Q6. How should researchers address discrepancies in reported bioactivity between batches?

Methodological Answer:

- Impurity Profiling : Compare HPLC chromatograms of active vs. inactive batches. Look for trace impurities (e.g., hydrolyzed ester or unreacted aniline derivatives) .

- Dose-Response Validation : Re-test activity across a wider concentration range (0.1–100 µM) to rule out batch-specific toxicity thresholds .

Q. Q7. What experimental controls are critical for ensuring reproducibility in stability studies?

Methodological Answer:

- Positive Controls : Include a structurally similar ester (e.g., methyl ester analog) to benchmark degradation rates.

- Negative Controls : Use inert atmospheres (N2) to isolate pH effects from oxidative degradation .

Methodological Best Practices

Q. Q8. What chromatographic conditions optimize separation of this compound from its synthetic intermediates?

Methodological Answer:

Q. Q9. How can researchers mitigate ester hydrolysis during biological assays?

Methodological Answer:

- Serum Stability : Pre-incubate the compound with fetal bovine serum (10% v/v) at 37°C for 1 hour. Quench hydrolysis with ice-cold acetonitrile and analyze remaining intact compound via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.